molecular formula C12H10ClFN2O3 B012554 Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- CAS No. 102613-23-0

Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro-

Cat. No. B012554
M. Wt: 284.67 g/mol
InChI Key: PNWPZGNCEFOQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- is a chemical compound that belongs to the class of nucleoside analogs. It is a synthetic derivative of uracil and has been extensively studied for its potential applications in scientific research. In

Scientific Research Applications

Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various nucleoside analogs that have shown promising results in the treatment of cancer and viral infections. The compound has also been used as a tool in the study of DNA replication and repair mechanisms.

Mechanism Of Action

Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- exerts its biological activity by inhibiting DNA synthesis and repair mechanisms. It acts as a competitive inhibitor of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. This leads to the depletion of intracellular thymidine levels, which in turn inhibits DNA synthesis and repair mechanisms.

Biochemical And Physiological Effects

Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has been shown to exhibit antitumor and antiviral activity. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus.

Advantages And Limitations For Lab Experiments

Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively characterized using various analytical techniques, making it a reliable tool for scientific research. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro-. One potential direction is the development of new nucleoside analogs based on this compound that have improved antitumor and antiviral activity. Another direction is the study of the compound's mechanism of action in more detail, with a focus on identifying new targets for drug development. Additionally, the compound's potential applications in gene therapy and nanomedicine should be explored further. Overall, Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- holds great promise for future scientific research.

Synthesis Methods

Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro- can be synthesized by a multistep process involving the reaction of uracil with 3-(3-chloro-4-methoxybenzyl) bromide, followed by the reaction with 5-fluoro-2'-deoxyuridine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

CAS RN

102613-23-0

Product Name

Uracil, 3-(3-chloro-4-methoxybenzyl)-5-fluoro-

Molecular Formula

C12H10ClFN2O3

Molecular Weight

284.67 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H10ClFN2O3/c1-19-10-3-2-7(4-8(10)13)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18)

InChI Key

PNWPZGNCEFOQMM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl

Other CAS RN

102613-23-0

synonyms

3-[(3-chloro-4-methoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

Origin of Product

United States

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